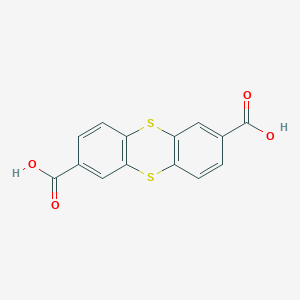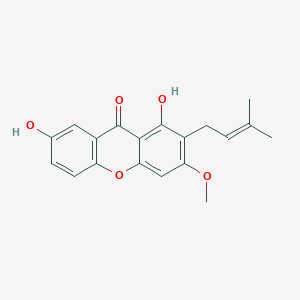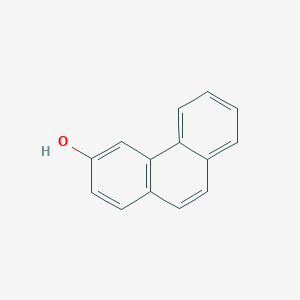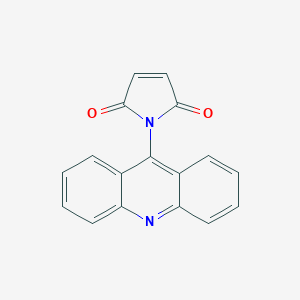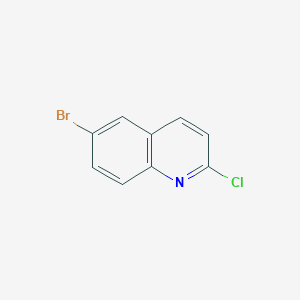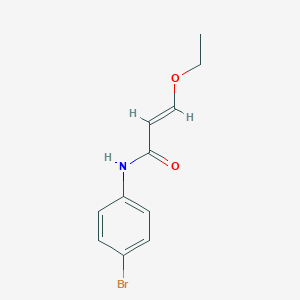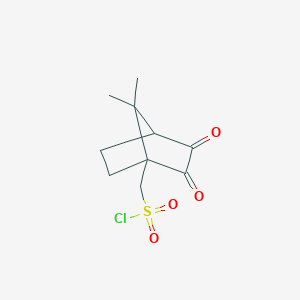
Camphorquinone-10-sulfonyl Chloride
説明
Camphorquinone-10-sulfonyl Chloride, also known as (1S)-(+)-10-Camphorsulfonyl chloride, is a chiral catalyst . It has the empirical formula C10H15ClO3S and a molecular weight of 250.74 .
Synthesis Analysis
Camphorquinone-10-sulfonylnorleucine can be prepared either from the sulfonic acid via the sulfonyl chloride or by selenous acid oxidation of camphor-10-sulfonylnorleucine . These reagents are useful for specific, reversible modification of the guanidino groups of arginine residues .Molecular Structure Analysis
The molecular structure of Camphorquinone-10-sulfonyl Chloride is represented by the SMILES string [H][C@@]12CCC@@(=O)=O)(C(=O)C1)C2©C . The InChI key is BGABKEVTHIJBIW-GMSGAONNSA-N .Chemical Reactions Analysis
Camphorquinone-10-sulfonyl Chloride is used in the synthesis of nonpeptide oxytocin antagonists . It is also used in the preparation of 1,2-bis(hydroxycamphorsulfonamido)cyclohexenes .Physical And Chemical Properties Analysis
Camphorquinone-10-sulfonyl Chloride is a solid substance with a melting point of 65-67 °C . It has a molecular weight of 250.74 .科学的研究の応用
Application in Dentistry
Camphorquinone is commercially available and is used as a photo-initiator in dentistry . The specific method of application or experimental procedures in this field would involve the use of Camphorquinone in dental resins, where it helps in the polymerization process when exposed to light. The outcome of this application is the successful curing of dental resins, which is crucial in various dental procedures.
Application in Organic Chemistry
Camphorquinone and its derivatives, like Camphorquinone-10-sulfonyl Chloride, are used in organic synthesis . They are used as reagents in various organic reactions due to their unique structural and electronic properties. The methods of application would vary depending on the specific reaction, but they generally involve the use of these compounds as reagents under specific conditions. The outcomes of these applications would be the successful synthesis of various organic compounds.
Application in Rearrangement Reactions
Camphorquinone has been studied for its involvement in rearrangement reactions . The diol derived from allylated camphorquinone undergoes iodine or bromine mediated deep-seated skeletal rearrangement to provide an interesting tricyclic ring system . The iodo group in the rearranged product provided convenient leverage for further functionalization .
Safety And Hazards
特性
IUPAC Name |
(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S/c1-9(2)6-3-4-10(9,5-16(11,14)15)8(13)7(6)12/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGFUNWQUEXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60622303 | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camphorquinone-10-sulfonyl Chloride | |
CAS RN |
82594-19-2 | |
| Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60622303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




